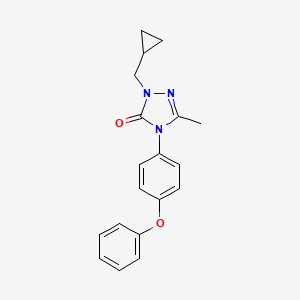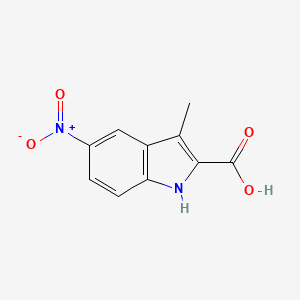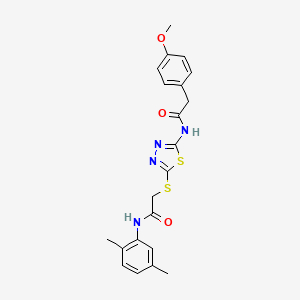![molecular formula C16H17N5O2 B2916959 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol CAS No. 2109561-42-2](/img/structure/B2916959.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol is a complex organic compound that features a pyrazole ring, a triazole ring, and a phenyl group
作用機序
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Molecular docking studies on similar compounds have shown that they can fit well into the active site of certain enzymes, characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to have antileishmanial and antimalarial activities
Pharmacokinetics
Similar compounds with a pyrazole core are known to be well absorbed and distributed in the body . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the cellular processes of these parasites, leading to their inhibition or death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol typically involves multiple steps, starting with the preparation of the pyrazole and triazole precursors. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole and then react it with appropriate reagents to introduce the triazole and phenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like potassium hydroxide (KOH).
Major Products Formed
Oxidation: : Phenol derivatives, quinones.
Reduction: : Triazolamine derivatives.
Substitution: : Substituted pyrazoles, triazoles.
科学的研究の応用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and triazole rings are valuable in the construction of pharmaceuticals and agrochemicals.
Biology
The biological activity of this compound has been explored in various studies. It has shown potential as an antileishmanial and antimalarial agent due to its ability to interfere with the life cycle of the parasites.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.
Industry
In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
Pyrazole derivatives: : These compounds share the pyrazole ring and are known for their diverse pharmacological effects.
Triazole derivatives: : These compounds contain the triazole ring and are used in various pharmaceutical applications.
Phenylethanol derivatives: : These compounds feature the phenylethanol moiety and are used in the synthesis of fragrances and pharmaceuticals.
Uniqueness
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol is unique due to its combination of pyrazole, triazole, and phenyl groups, which provides a distinct set of chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSFYGEMSXVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)
![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)

![9-(2-chloro-5-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2916893.png)


